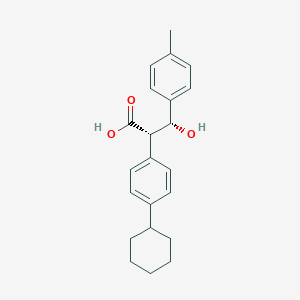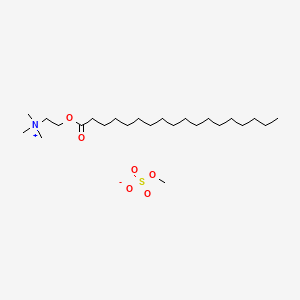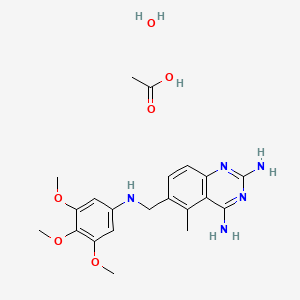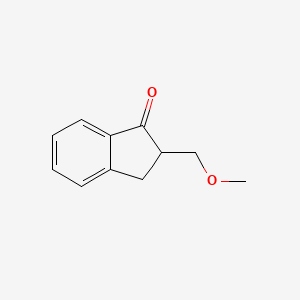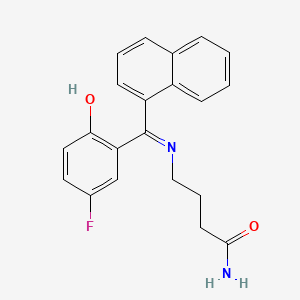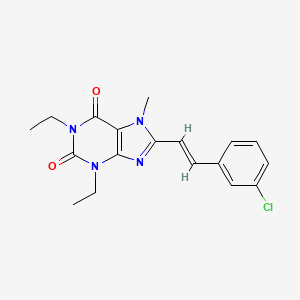
1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-phenyl-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-phenyl-, perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzopyrylium salts, which are known for their stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-phenyl-, perchlorate typically involves multi-step organic reactions. The process begins with the preparation of the core benzopyrylium structure, followed by the introduction of methoxy and phenyl groups through electrophilic substitution reactions. The final step involves the formation of the perchlorate salt by reacting the intermediate compound with perchloric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-phenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted benzopyrylium compounds.
Aplicaciones Científicas De Investigación
1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-phenyl-, perchlorate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-phenyl-, perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-Benzopyrylium, 4-ethoxy-6-methoxy-2-(4-methoxyphenyl)-, perchlorate
- 1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-methyl-, perchlorate
Uniqueness: 1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-phenyl-, perchlorate is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
72846-02-7 |
|---|---|
Fórmula molecular |
C40H31ClO8 |
Peso molecular |
675.1 g/mol |
Nombre IUPAC |
6-methoxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenyl-4-(2-phenylchromenylium-4-yl)-4H-chromene;perchlorate |
InChI |
InChI=1S/C40H31O4.ClHO4/c1-41-30-20-17-27(18-21-30)19-23-37-39(29-13-7-4-8-14-29)40(34-25-31(42-2)22-24-36(34)43-37)33-26-38(28-11-5-3-6-12-28)44-35-16-10-9-15-32(33)35;2-1(3,4)5/h3-26,40H,1-2H3;(H,2,3,4,5)/q+1;/p-1/b23-19+; |
Clave InChI |
IOBUUJIGBRKXJZ-IMPZXOFZSA-M |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C2=C(C(C3=C(O2)C=CC(=C3)OC)C4=CC(=[O+]C5=CC=CC=C54)C6=CC=CC=C6)C7=CC=CC=C7.[O-]Cl(=O)(=O)=O |
SMILES canónico |
COC1=CC=C(C=C1)C=CC2=C(C(C3=C(O2)C=CC(=C3)OC)C4=CC(=[O+]C5=CC=CC=C54)C6=CC=CC=C6)C7=CC=CC=C7.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




